molecular formula C17H25ClN2O3S B3568502 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide

4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide

Cat. No. B3568502
M. Wt: 372.9 g/mol
InChI Key: DMNBBWLMQKGSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide, also known as CES, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of an enzyme called carbonic anhydrase, which plays a crucial role in various physiological processes.

Mechanism of Action

4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide acts as a potent inhibitor of carbonic anhydrase by binding to its active site and preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function. It has also been used to study the role of carbonic anhydrase in bone metabolism and the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide in lab experiments is its high potency and specificity for carbonic anhydrase inhibition. This allows researchers to study the role of carbonic anhydrase in various biological processes with a high degree of precision. However, 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide also has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide, including the development of new carbonic anhydrase inhibitors with improved properties, the study of the role of carbonic anhydrase in cancer and other diseases, and the exploration of new applications for 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide in fields such as drug discovery and biotechnology.
Conclusion:
In conclusion, 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research to study the role of this enzyme in various biological processes. Its unique properties make it a valuable tool for researchers, and there are many potential future directions for research involving 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide.

Scientific Research Applications

4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water into bicarbonate and protons. This reaction is crucial for regulating acid-base balance in the body and is involved in many physiological processes, such as respiration, renal function, and bone metabolism.

properties

IUPAC Name

4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-3-20(4-2)24(22,23)16-12-13(10-11-15(16)18)17(21)19-14-8-6-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNBBWLMQKGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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